![molecular formula C9H7BrN2O B6265235 2-benzyl-5-bromo-1,3,4-oxadiazole CAS No. 1369032-12-1](/img/no-structure.png)
2-benzyl-5-bromo-1,3,4-oxadiazole
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Overview
Description
2-benzyl-5-bromo-1,3,4-oxadiazole is a compound that belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole . Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, such as 2-benzyl-5-bromo-1,3,4-oxadiazole, often involves the use of acyl hydrazides under semiaqueous conditions . A new approach to 1,3,4-oxadiazoles is described wherein a-bromo nitroalkanes are coupled to acyl hydrazides to deliver the 2,5-disubstituted oxadiazole directly, avoiding a 1,2-diacyl hydrazide intermediate .Chemical Reactions Analysis
The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of oxadiazoles with some acid chlorides yielded the acylated compounds .Scientific Research Applications
Antimicrobial and Antiparasitic Properties
The antimicrobial and antiparasitic properties of these compounds make them candidates for developing new treatments for infections caused by microbes and parasites.
Each application mentioned is based on the general properties of 1,3,4-oxadiazole derivatives as found in scientific literature. The specific compound “2-benzyl-5-bromo-1,3,4-oxadiazole” may share these applications due to its structural similarity .
Mechanism of Action
Target of Action
Oxadiazole derivatives, including 1,3,4-oxadiazole thioethers, have shown exciting antibacterial activities . The mechanism of action against bacteria is believed to involve proteomics-mediated protein pathways and differentially expressed gene analysis .
Mode of Action
It’s known that 1,3,4-oxadiazole derivatives interact with their targets, leading to changes in protein pathways and gene expression . This interaction can disrupt the normal functioning of the target, leading to the observed antibacterial effects.
Result of Action
The result of the action of 2-benzyl-5-bromo-1,3,4-oxadiazole is primarily its antibacterial effects . By interacting with its targets and affecting protein pathways and gene expression, it disrupts the normal functioning of bacteria, leading to their death.
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-benzyl-5-bromo-1,3,4-oxadiazole involves the reaction of benzyl bromide with 5-amino-1,2,4-oxadiazole-3-carboxylic acid followed by dehydration to form the target compound.", "Starting Materials": [ "Benzyl bromide", "5-amino-1,2,4-oxadiazole-3-carboxylic acid", "Sodium hydroxide", "Acetic anhydride", "Acetone" ], "Reaction": [ "Step 1: Dissolve 5-amino-1,2,4-oxadiazole-3-carboxylic acid (1.0 g) in 20 mL of water and add sodium hydroxide (1.0 g).", "Step 2: Add benzyl bromide (1.2 g) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Dissolve the crude product in acetone and add acetic anhydride (1.0 mL).", "Step 6: Heat the reaction mixture at reflux for 2 hours and then cool to room temperature.", "Step 7: Filter the product and wash with cold acetone to obtain 2-benzyl-5-bromo-1,3,4-oxadiazole as a white solid." ] } | |
CAS RN |
1369032-12-1 |
Product Name |
2-benzyl-5-bromo-1,3,4-oxadiazole |
Molecular Formula |
C9H7BrN2O |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
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